molecular formula C24H27N3O4 B15103138 N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-[3-methyl-2-oxo-1(2H)-quinoxalinyl]acetamide

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-[3-methyl-2-oxo-1(2H)-quinoxalinyl]acetamide

Cat. No.: B15103138
M. Wt: 421.5 g/mol
InChI Key: XBQYUBXZGAHMQP-UHFFFAOYSA-N
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Description

This compound features a tetrahydro-2H-pyran scaffold substituted with a 4-methoxyphenyl group at the 4-position, linked via a methyl bridge to an acetamide moiety. The acetamide is further substituted with a 3-methyl-2-oxo-1(2H)-quinoxalinyl group, conferring unique electronic and steric properties. Structural analogs in the literature highlight the importance of the methoxy group and tetrahydro-2H-pyran core in enhancing bioavailability and target binding .

Properties

Molecular Formula

C24H27N3O4

Molecular Weight

421.5 g/mol

IUPAC Name

N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-2-(3-methyl-2-oxoquinoxalin-1-yl)acetamide

InChI

InChI=1S/C24H27N3O4/c1-17-23(29)27(21-6-4-3-5-20(21)26-17)15-22(28)25-16-24(11-13-31-14-12-24)18-7-9-19(30-2)10-8-18/h3-10H,11-16H2,1-2H3,(H,25,28)

InChI Key

XBQYUBXZGAHMQP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N(C1=O)CC(=O)NCC3(CCOCC3)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-[3-methyl-2-oxo-1(2H)-quinoxalinyl]acetamide involves multiple steps. One common method includes the reaction of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid with various amines to form the corresponding diamides . The reaction conditions typically involve the use of solvents such as tetrahydrofuran and reagents like methyl bromide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-[3-methyl-2-oxo-1(2H)-quinoxalinyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxyphenyl and quinoxalinyl moieties.

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxalinyl derivatives, while reduction can produce tetrahydropyran derivatives with altered functional groups.

Scientific Research Applications

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-[3-methyl-2-oxo-1(2H)-quinoxalinyl]acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-[3-methyl-2-oxo-1(2H)-quinoxalinyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Features

Compound Name Core Structure Substituents/Modifications Molecular Weight Key Data (Melting Point, IR, NMR) Source
Target Compound Tetrahydro-2H-pyran + Quinoxaline - 4-Methoxyphenyl on pyran
- 3-Methyl-2-oxoquinoxaline on acetamide
463.51 (calc.) Not explicitly reported in evidence N/A
2-Cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13b ) Cyanoacetanilide - 4-Methoxyphenyl hydrazine
- Sulfamoylphenyl group
357.38 Mp: 274°C; IR: 3336 cm⁻¹ (NH), 2212 cm⁻¹ (C≡N); 1H-NMR (DMSO-d6): δ 3.77 (OCH3), 7.00–7.92 (ArH)
N-(4-Methoxyphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide Pyrimidoindole + Acetamide Dual 4-methoxyphenyl groups
- Sulfanyl bridge to pyrimidoindole
514.57 (calc.) No experimental data provided
N-{4-[(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)sulfamoyl]phenyl}acetamide Tetrahydro-2H-pyran + Pyrazole Pyrazole linked to sulfamoylphenylacetamide 377.43 (calc.) CAS: 1796948-68-9; No biological data
2-{2-[5-(4-Fluorophenyl)-1-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazol-4-yl]-1,3-thiazol-4-yl}-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide Tetrahydro-2H-pyran + Thiazole Dual tetrahydro-2H-pyran groups
- Fluorophenyl-pyrazole-thiazole hybrid
513.59 (calc.) CAS: 1421848-11-4; No experimental data

Physicochemical and Spectroscopic Properties

  • Target Compound vs. 13b: The methoxy group in both compounds enhances solubility, as seen in 13b’s NMR (δ 3.77 ppm for OCH3) and IR (3336 cm⁻¹ for NH). However, the target’s quinoxaline moiety introduces additional conjugation, likely shifting UV/Vis absorption .
  • Tetrahydro-2H-pyran Derivatives: and highlight the role of the pyran ring in improving metabolic stability compared to non-cyclic ethers (e.g., 13b) .

Key Advantages of the Target Compound

Methoxy Substitution: Improves solubility and bioavailability compared to non-methoxy analogues (e.g., 13a in ) .

Biological Activity

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-[3-methyl-2-oxo-1(2H)-quinoxalinyl]acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C25H26N2O5
  • Molecular Weight : 434.48 g/mol

The compound features a tetrahydropyran ring, which is known for its role in various biological activities, and a quinoxaline moiety that has been implicated in anticancer and antimicrobial properties.

Anticancer Activity

Several studies have indicated that compounds containing quinoxaline derivatives exhibit significant anticancer properties. For instance, the structure of this compound suggests potential interaction with various cellular targets involved in cancer proliferation.

  • Mechanism of Action :
    • Quinoxaline derivatives have been shown to inhibit DNA topoisomerases, which are crucial for DNA replication and transcription. This inhibition can lead to apoptosis in cancer cells.
    • The compound may also modulate signaling pathways associated with cell survival and apoptosis, such as the PI3K/Akt pathway.

Antimicrobial Activity

Research has demonstrated that similar compounds possess antimicrobial properties against a range of pathogens. The presence of the methoxyphenyl group may enhance the lipophilicity of the compound, potentially improving its membrane permeability and antimicrobial efficacy.

Anti-inflammatory and Analgesic Properties

The biological activity of compounds similar to this compound has also been linked to anti-inflammatory effects. These effects may arise from the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

Case Studies

  • Study on Quinoxaline Derivatives :
    A study published in Medicinal Chemistry investigated various quinoxaline derivatives for their anticancer activity against human cancer cell lines (HeLa, HepG2, A549). The results indicated that certain derivatives exhibited IC50 values lower than 20 µM, suggesting potent anticancer activity .
  • Antimicrobial Testing :
    Another research article focused on the antimicrobial activity of related compounds against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing that some derivatives had MIC values in the range of 5–10 µg/mL against Staphylococcus aureus and Escherichia coli .

Data Table: Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AnticancerHeLa (Cervical Cancer)<20 µM
AntimicrobialStaphylococcus aureus5 µg/mL
Escherichia coli10 µg/mL
Anti-inflammatoryCOX-2 InhibitionNot specified

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